![molecular formula C16H21ClN2O2 B2696736 1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride CAS No. 2375269-35-3](/img/structure/B2696736.png)
1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride
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Overview
Description
The compound is a derivative of benzodiazole, which is a type of organic compound consisting of a benzene ring fused to a diazole ring . Benzodiazole derivatives are known to exhibit a wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a benzodiazole core with a methylcyclohexane carboxylic acid group attached at one position and a hydrochloride group at another. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
Benzodiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present. These can include electrophilic substitution reactions, nucleophilic substitution reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the various substituents .Scientific Research Applications
Organic Crystalline Materials and Vibrational Spectroscopy
BMBA-HCl has been studied extensively for its vibrational features and electronic properties . Researchers have investigated its optimized geometrical structure, vibrational modes, and potential energy distribution. The compound’s UV-vis spectrum and solvent effects have also been explored. Notably, the calculated HOMO-LUMO energies suggest charge transfer within the molecule, making it suitable for drug action. Additionally, non-bonding orbitals, AIM charges, Fukui functions, and electron localization function (ELF) have been analyzed.
Crystallography and X-ray Structure Analysis
While not directly related to BMBA-HCl, similar benzimidazole derivatives have been investigated using X-ray crystallography . Such studies provide valuable insights into molecular packing, intermolecular interactions, and crystal structures.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-11-6-8-16(9-7-11,15(19)20)10-14-17-12-4-2-3-5-13(12)18-14;/h2-5,11H,6-10H2,1H3,(H,17,18)(H,19,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIFUPXFQJWWPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CC2=NC3=CC=CC=C3N2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride |
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